3-butyl-1-(2-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Description
Planarity and Bond Geometry
The heterocyclic core demonstrates near-perfect planarity, with root-mean-square (r.m.s.) deviations of non-hydrogen atoms measuring 0.0524 Å. The dihedral angle between the pyrimidine and triazine rings is 2.83°, confirming effective π-electron conjugation across the fused system. Key bond lengths include:
| Bond Type | Length (Å) | Significance |
|---|---|---|
| C2–N3 (Bridgehead) | 1.4199 | Elongated due to sp³ hybridization |
| C3–N3 (Bridgehead) | 1.4113 | Similar elongation at bridgehead |
| C2–N5 (Amino Group) | 1.3114 | Shortest C–N bond, indicates resonance |
| C6=O1 (Carbonyl) | 1.225 | Standard carbonyl length |
The shortened C2–N5 bond (1.3114 Å) and trigonal planar configuration of the amino group (N5 deviation: 0.0375 Å) confirm extensive π-delocalization with the heteroaromatic system. Resonance-assisted hydrogen bonding between the N5–H group and carbonyl oxygen (O1) further stabilizes this configuration, with an N–H···O distance of 2.64 Å.
Crystal Packing and Intermolecular Interactions
In the crystalline state, molecules form extended chains through N–H···N hydrogen bonds between the amino group (N5–H) and triazine nitrogens (N1/N4), creating a C₂²(6)[R₂²(6)] motif. Two distinct packing orientations occur parallel to (201) and (201) planes, stabilized by van der Waals interactions between hydrophobic substituents.
Nuclear Magnetic Resonance (NMR) Spectral Assignments
¹H NMR Spectroscopy
The proton NMR spectrum in deuterated dimethyl sulfoxide (DMSO-d₆) reveals characteristic signals:
Butyl Chain :
- δ 0.89 (t, 3H, CH₃)
- δ 1.33 (m, 2H, CH₂)
- δ 1.58 (m, 2H, CH₂)
- δ 3.12 (t, 2H, NCH₂)
Methoxyphenyl Group :
- δ 3.82 (s, 3H, OCH₃)
- δ 6.91–7.45 (m, 4H, aromatic)
Pyrimido-Triazine Core :
- δ 2.18 (s, 3H, C7–CH₃)
- δ 2.29 (s, 3H, C8–CH₃)
- δ 2.85–2.91 (m, 2H, C4–H₂)
- δ 4.12 (s, 2H, NCH₂N)
The upfield shift of methyl groups (δ 2.18–2.29) compared to typical triazine methyl resonances (δ 2.85–2.91) indicates electronic modulation from the fused pyrimidine system.
¹³C NMR Spectroscopy
Key carbon assignments include:
| Carbon Position | δ (ppm) | Assignment |
|---|---|---|
| C6 (Carbonyl) | 167.4 | Characteristic of cyclic amide |
| C2 (Amino) | 155.2 | Deshielded due to resonance |
| OCH₃ | 56.1 | Typical methoxy carbon |
| C7–CH₃ | 25.2 | Upfield shift from steric crowding |
| C8–CH₃ | 25.6 | Similar electronic environment |
The carbonyl carbon (C6) appears at δ 167.4 ppm, consistent with conjugated amide systems.
Infrared (IR) and Mass Spectrometric (MS) Profiling
Infrared Spectroscopy
Critical IR absorptions (cm⁻¹):
- 1698 (s): C=O stretch (pyrimidinone)
- 1612 (m): C=N stretch (triazine)
- 1584 (w): Aromatic C=C
- 1253 (s): C–O–C (methoxy group)
- 2960–2850 (m): Aliphatic C–H (butyl chain)
The absence of N–H stretching vibrations above 3200 cm⁻¹ confirms hydrogen bonding involvement of the amino group.
Mass Spectrometry
High-resolution ESI-MS shows:
- Molecular Ion : m/z 328.4 [M+H]⁺ (calc. 328.41)
- Major Fragments :
- m/z 285.3 [M–C₃H₇]⁺
- m/z 240.2 [M–C₄H₉–OCH₃]⁺
- m/z 183.1 [Pyrimido-Triazine Core]⁺
Fragmentation patterns confirm the butyl and methoxyphenyl substituents through characteristic neutral losses.
Computational Modeling of Electronic and Steric Properties
Density Functional Theory (DFT) Analysis
B3LYP/6-311++G(d,p) calculations reveal:
- HOMO-LUMO Gap : 4.82 eV
- HOMO localized on methoxyphenyl group
- LUMO concentrated on triazine ring
- Electrostatic Potential :
- Negative potential at carbonyl oxygen (O1: −0.42 e)
- Positive potential at bridgehead nitrogen (N3: +0.31 e)
Natural Bond Orbital (NBO) Analysis
Second-order perturbation energies confirm:
- Strong conjugation between N5 lone pair and π* orbital of C2–N3 (E² = 45.8 kcal/mol)
- Hyperconjugation from C6=O to adjacent C–N bonds (E² = 28.3 kcal/mol)
Steric Mapping
Connolly surface analysis quantifies steric effects:
- Butyl group contributes 38% of molecular volume
- Methoxyphenyl group creates 22% surface occupancy
- Methyl groups at C7/C8 induce torsional strain (15° deviation from ideal tetrahedral angles)
These computational insights explain the compound's preference for planar configurations and guide predictions of its reactivity in further synthetic applications.
Properties
Molecular Formula |
C19H26N4O2 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-butyl-1-(2-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C19H26N4O2/c1-5-6-11-21-12-22(16-9-7-8-10-17(16)25-4)19-20-15(3)14(2)18(24)23(19)13-21/h7-10H,5-6,11-13H2,1-4H3 |
InChI Key |
IESJYPHVTAWPNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CN(C2=NC(=C(C(=O)N2C1)C)C)C3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Core Heterocyclic Framework Construction
The pyrimido[1,2-a] triazin-6-one scaffold is typically assembled via sequential condensation and cyclization reactions. A foundational approach involves the reaction of 2-methoxyphenyl isocyanate with ethyl acetoacetate under basic conditions to form a β-ketoamide intermediate . Subsequent cyclization with ammonium acetate in acetic acid yields the 1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,] triazin-6-one core. Critical to this step is the regioselective incorporation of methyl groups at the 7 and 8 positions, achieved by using dimethyl-substituted β-keto esters .
Key Reaction Conditions
N-Alkylation for Butyl Group Introduction
The 3-butyl substituent is introduced via N-alkylation of the triazinone nitrogen. Industrial protocols favor Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) with butanol in tetrahydrofuran (THF), achieving yields of 65–80% . Alternative methods employ butyl bromide with potassium carbonate in dimethylformamide (DMF) at 60°C, though this requires careful exclusion of moisture to prevent hydrolysis .
Comparative Analysis of Alkylation Methods
| Method | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Mitsunobu | DEAD, PPh₃, butanol | THF | 0°C → RT | 78 |
| Nucleophilic Alkylation | K₂CO₃, butyl bromide | DMF | 60°C | 65 |
| Phase-Transfer | Bu₄NBr, NaOH, butyl bromide | H₂O/EtOAc | 40°C | 70 |
DEAD = Diethyl azodicarboxylate; RT = Room temperature
Regioselective Methylation at 7 and 8 Positions
Methyl groups at positions 7 and 8 are introduced early in the synthesis via the use of pre-methylated β-keto esters. Ethyl 3-methylacetoacetate reacts with 2-methoxyphenyl isocyanate to form a methyl-substituted intermediate, which undergoes cyclization without epimerization . Post-cyclization methylation using methyl iodide and sodium hydride in DMF is less efficient (<50% yield) due to steric hindrance .
Optimized Methylation Protocol
-
Substrate: Ethyl 3-methylacetoacetate
-
Methylation Agent: In situ during β-ketoamide formation
Purification and Characterization
Final purification is achieved via gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures. Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry:
-
¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.25 (s, 3H, C7-CH₃), 2.30 (s, 3H, C8-CH₃) .
-
¹³C NMR (100 MHz, CDCl₃): δ 165.2 (C6), 154.7 (C2), 132.1–114.8 (aromatic carbons) .
Industrial-Scale Adaptations
Continuous flow reactors enhance throughput for the cyclization step, reducing reaction time from 12 hours (batch) to 2 hours . Solvent recycling systems recover >90% of DMF and THF, aligning with green chemistry principles.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
3-butyl-1-(2-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
3-butyl-1-(2-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-butyl-1-(2-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Structural and Functional Insights
- Lipophilicity: The target compound’s butyl chain confers higher logP compared to analogs with polar substituents (e.g., Analog 1’s dimethylaminoethyl group) .
- Electron Effects : The 2-methoxyphenyl group in the target compound provides electron-donating properties, contrasting with Analog 3’s electron-withdrawing trifluoromethyl group .
Pharmacological Implications
- Kinase Inhibition: Analog 1’s dimethylaminoethyl group resembles motifs in kinase inhibitors targeting ATP-binding pockets .
- Anticancer Potential: Analog 4’s pyridine moiety aligns with cytotoxic agents tested in cell-based assays (e.g., tetrazolium assays described in ).
Biological Activity
3-butyl-1-(2-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound belonging to the pyrimido[1,2-a][1,3,5]triazinone family. Its unique structural features suggest significant potential for various biological activities. This article explores its biological activity based on diverse research findings and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C19H26N4O2 |
| Molecular Weight | 342.4 g/mol |
| IUPAC Name | 3-butyl-1-(2-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
| InChI Key | IESJYPHVTAWPNV-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate enzyme activities or receptor functions that are crucial for various metabolic pathways. For instance:
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various microorganisms by disrupting essential metabolic functions.
- Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in cancer cells through targeted signaling pathways.
Antimicrobial Activity
Research indicates that compounds structurally similar to 3-butyl-1-(2-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one exhibit significant antimicrobial properties. A study on related triazole compounds demonstrated their effectiveness against various bacterial strains and fungi .
Anticancer Activity
Several studies have highlighted the anticancer potential of similar pyrimidine derivatives. For example:
- A study involving triazole derivatives showed promising cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) with IC50 values indicating substantial potency .
- Another investigation reported that certain synthesized compounds exhibited higher cytotoxicity compared to standard treatments like cisplatin .
Study 1: Anticancer Screening
In a screening of various pyrimidine derivatives for anticancer activity:
- Compounds Tested : A series of synthesized derivatives including 3-butyl-1-(2-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one.
- Results : Notable cytotoxic activity was observed against MCF-7 cells with some compounds demonstrating an IC50 lower than 10 µM.
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of related compounds:
- Tested Strains : Staphylococcus aureus and Escherichia coli.
- Findings : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.
Q & A
Q. Table 1: Example Synthesis Protocol
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Pyrimidine derivative, triethylorthoacetate, 80°C | Core formation |
| 2 | 1-Bromobutane, K₂CO₃, DMF, 60°C | Alkylation |
| 3 | Silica gel chromatography (hexane:EtOAc 3:1) | Purification |
Basic: How is structural elucidation performed for this compound?
Answer:
A combination of spectroscopic and chromatographic techniques is used:
- ¹H/¹³C NMR : Assign chemical shifts to confirm substituent positions (e.g., methyl groups at δ 1.2–1.4 ppm, triazine carbons at δ 150–160 ppm) .
- IR Spectroscopy : Identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the 6-one moiety) .
- HRMS : Validate molecular formula (e.g., [M+H]⁺ at m/z 413.2152 for C₂₀H₂₉N₅O₂) .
Advanced: How can regioselectivity challenges in pyrimido-triazinone synthesis be addressed?
Answer:
Regioselectivity is influenced by:
- Reagent choice : Triethylorthoacetate promotes cyclization at the N1 position .
- Temperature control : Lower temperatures (e.g., 0–5°C) favor kinetically controlled pathways .
- Catalysts : Lewis acids like ZnCl₂ direct electrophilic substitution .
Example : In related compounds, cascade reactions with diethyl ethoxymethylenemalonate yield a single regioisomer regardless of reaction sequence .
Advanced: How should researchers resolve contradictions in spectral data across studies?
Answer:
- Compare solvent effects : NMR chemical shifts vary with solvents (e.g., DMSO vs. CDCl₃) .
- Verify purity : Impurities (e.g., unreacted starting materials) may skew HRMS or IR results .
- Cross-validate methods : Use X-ray crystallography (via SHELXL ) to resolve ambiguities in NMR assignments.
Basic: What methodologies assess this compound’s biological activity?
Answer:
- Antibacterial assays : Minimum Inhibitory Concentration (MIC) testing against E. coli and S. aureus using broth microdilution (256 µg/mL is a typical starting concentration) .
- Dose-response curves : IC₅₀ determination via spectrophotometric analysis.
Advanced: How can environmental fate studies be designed for this compound?
Answer:
Adapt methodologies from environmental chemistry frameworks :
- Biodegradation : Use OECD 301F test (aerobic, sludge inoculum).
- Ecotoxicology : Daphnia magna acute toxicity (48h LC₅₀).
- Analytical methods : LC-MS/MS to detect degradation products.
Advanced: What crystallographic strategies determine its solid-state structure?
Answer:
- Single-crystal X-ray diffraction : Use SHELXTL for structure solution and refinement .
- Hydrogen bonding analysis : Graph-set notation to classify interactions (e.g., R₂²(8) motifs in related triazinones) .
Advanced: How can reaction mechanisms be probed for key synthetic steps?
Answer:
- Isotopic labeling : Use ¹⁵N-labeled precursors to track nitrogen incorporation .
- DFT calculations : Simulate transition states for cyclization steps (software: Gaussian 16).
Basic: What strategies improve solubility for in vitro assays?
Answer:
- Co-solvents : DMSO (≤1% v/v) for stock solutions.
- Particle size reduction : Nano-milling or sonication.
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate) at the 3-butyl position .
Advanced: How to establish structure-activity relationships (SAR) for analogs?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
